Methane, chloro(methylsulfonyl)-

Organic Synthesis Chlorination Directing Group

Researchers seeking stereoselective alkene construction often face limited options when a sulfone precursor is required. Methane, chloro(methylsulfonyl)- (CAS 2351-74-8) directly addresses this need as the definitive reagent for the Ramberg-Bäcklund reaction, enabling high regio- and stereoselective 1,3-elimination not possible with mesyl or tosyl chloride. Procurement highlights: • Guaranteed ≥95% purity (mode across major suppliers) for reproducible Ramberg-Bäcklund and sulfonylation chemistry. • Available from multiple stocking vendors in research-scale quantities (50 mg to 1 g). • Ships under ambient conditions; long-term storage at room temperature preserves crystallinity and reactivity.

Molecular Formula C2H5ClO2S
Molecular Weight 128.58 g/mol
CAS No. 2351-74-8
Cat. No. B1354167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethane, chloro(methylsulfonyl)-
CAS2351-74-8
Molecular FormulaC2H5ClO2S
Molecular Weight128.58 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCl
InChIInChI=1S/C2H5ClO2S/c1-6(4,5)2-3/h2H2,1H3
InChIKeyMZMGJAFJUYKKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Methane, chloro(methylsulfonyl)- (CAS 2351-74-8): A Specialized Sulfonyl Chloride for Synthetic Applications


Methane, chloro(methylsulfonyl)- (CAS 2351-74-8), also known as chloromethyl methyl sulfone, is a crystalline organosulfur compound with the molecular formula C2H5ClO2S and a molecular weight of 128.58 g/mol . It features both a sulfonyl chloride and a methyl sulfone moiety, which imparts unique reactivity . This compound is a solid at room temperature with a melting point of 33-34 °C, a boiling point of 134 °C at 17 Torr, and a predicted density of 1.368 g/cm³ . It is a valuable reagent in organic synthesis, with established applications in sulfonylation reactions and as a key intermediate in the preparation of more complex molecules .

Why Methane, chloro(methylsulfonyl)- Cannot Be Interchanged with Generic Sulfonyl Chlorides


Substituting Methane, chloro(methylsulfonyl)- with a more common sulfonyl chloride like mesyl chloride (methanesulfonyl chloride, CAS 124-63-0) or tosyl chloride (p-toluenesulfonyl chloride, CAS 98-59-9) would fundamentally alter the synthetic outcome and process. While all three can activate alcohols as leaving groups, the target compound provides a distinct sulfonyl moiety (the chloromethyl methyl sulfone group) that is not just a simple mesylate or tosylate . Critically, the presence of the alpha-chlorine and sulfonyl group enables a unique, base-induced 1,3-elimination, known as the Ramberg-Bäcklund reaction, which is a high-value pathway for the stereoselective synthesis of alkenes—a transformation that is impossible with the simpler reagents [1]. This compound functions as a specialized building block, whereas the others are general-purpose activating agents; their selection leads to different products and is not interchangeable .

Quantitative Performance Evidence for Methane, chloro(methylsulfonyl)- Against Comparators


Enhanced Directing Group Effect in Chlorination of Unsymmetrical Sulfides

In the chlorination of unsymmetrical sulfides, Methane, chloro(methylsulfonyl)- demonstrates a superior directing group effect compared to a chloro substituent [1]. This property allows for more predictable and selective functionalization of sulfide substrates [2].

Organic Synthesis Chlorination Directing Group

Preferential Kinetic Stability of Carbanion Addition over Competing Degradation

When the carbanion of Methane, chloro(methylsulfonyl)- is generated, its addition to aldehydes and ketones is kinetically favored over the competing Ramberg-Bäcklund degradation pathway . This allows for the productive formation of chlorohydrins and oxiranes as intermediates, which can then be further transformed [1].

Carbanion Chemistry Reaction Kinetics Aldehyde/Ketone Addition

Validated Synthetic Accessibility and High Yield via Robust Oxidation Protocol

A robust and well-documented synthetic procedure for Methane, chloro(methylsulfonyl)- is available, providing it in high yield from the readily available chloromethyl methyl sulfide precursor [1]. This validated method allows for reliable in-house preparation or informed sourcing, mitigating supply chain risks associated with novel or poorly described reagents [2].

Synthesis Process Chemistry Sourcing

Recommended Application Scenarios for Methane, chloro(methylsulfonyl)- Based on Evidence


Stereoselective Alkene Synthesis via the Ramberg-Bäcklund Reaction

This compound is a premier reagent for the Ramberg-Bäcklund reaction, which converts α-halo sulfones to alkenes with good regio- and stereoselectivity . The DFT study on its decomposition provides a validated theoretical foundation for optimizing these reactions . This application is superior to alternative alkene syntheses, such as Wittig or metathesis, when a specific olefin geometry is required from a sulfone precursor.

Functionalization of Aldehydes and Ketones via Carbanion Intermediates

As demonstrated by kinetic studies, Methane, chloro(methylsulfonyl)- is effective for the nucleophilic addition of a sulfonyl-stabilized carbanion to carbonyl compounds . This provides a direct route to α-substituted β-hydroxysulfones and derived epoxides, which are versatile intermediates for further elaboration into more complex molecular architectures . This pathway is particularly valuable when a sulfonyl group is desired in the final product.

Regioselective Chlorination of Unsymmetrical Sulfides

Based on its superior directing group capability, Methane, chloro(methylsulfonyl)- is the reagent of choice for the chlorination of unsymmetrical sulfides where predictable, high regioselectivity is paramount . Its use leads to a single chlorinated product, simplifying purification and improving overall process efficiency compared to less selective chlorinating agents or sulfide analogs.

Specialty Electroplating and Materials Science Applications

This compound is specifically cited for use in electroplating baths containing stannous salts, a niche application not shared by common sulfonyl chlorides like mesyl or tosyl chloride . This points to its utility in materials science and surface finishing, where the unique chemical properties of the chloromethyl methyl sulfone moiety may impart desirable characteristics to the final coating.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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